molecular formula C12H13IO4 B14373858 Benzoic acid;2-(3-iodoprop-2-ynoxy)ethanol CAS No. 89588-91-0

Benzoic acid;2-(3-iodoprop-2-ynoxy)ethanol

Cat. No.: B14373858
CAS No.: 89588-91-0
M. Wt: 348.13 g/mol
InChI Key: LOYGISWWNGMYNS-UHFFFAOYSA-N
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Description

Benzoic acid;2-(3-iodoprop-2-ynoxy)ethanol is a compound that combines the structural features of benzoic acid and an iodinated alkyne

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2-(3-iodoprop-2-ynoxy)ethanol typically involves the following steps:

    Preparation of 3-iodoprop-2-yn-1-ol: This can be achieved by reacting propargyl alcohol with iodine in the presence of a base such as potassium carbonate.

    Esterification: The 3-iodoprop-2-yn-1-ol is then reacted with benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alkyne group in the compound can undergo oxidation reactions to form various oxidized products.

    Substitution: The iodine atom can be substituted with other nucleophiles in substitution reactions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.

    Substitution: Nucleophiles such as thiols, amines, or cyanides can be used for substitution reactions.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be used for hydrolysis.

Major Products

    Oxidation: Oxidized derivatives of the alkyne group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Benzoic acid and 3-iodoprop-2-yn-1-ol.

Scientific Research Applications

Benzoic acid;2-(3-iodoprop-2-ynoxy)ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid;2-(3-iodoprop-2-ynoxy)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodinated alkyne group allows for potential interactions with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Propargyl alcohol: An alkyne alcohol used in organic synthesis.

Uniqueness

Benzoic acid;2-(3-iodoprop-2-ynoxy)ethanol is unique due to the combination of an aromatic carboxylic acid, an iodinated alkyne, and an alcohol group in a single molecule

Properties

CAS No.

89588-91-0

Molecular Formula

C12H13IO4

Molecular Weight

348.13 g/mol

IUPAC Name

benzoic acid;2-(3-iodoprop-2-ynoxy)ethanol

InChI

InChI=1S/C7H6O2.C5H7IO2/c8-7(9)6-4-2-1-3-5-6;6-2-1-4-8-5-3-7/h1-5H,(H,8,9);7H,3-5H2

InChI Key

LOYGISWWNGMYNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C(COCC#CI)O

Origin of Product

United States

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